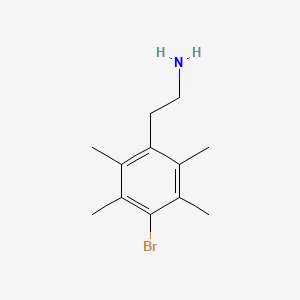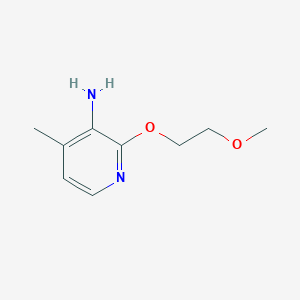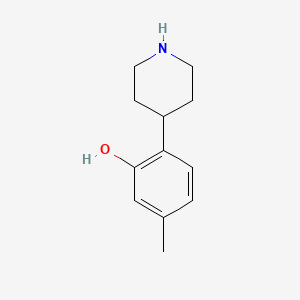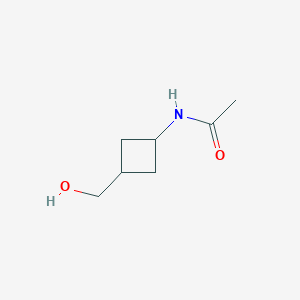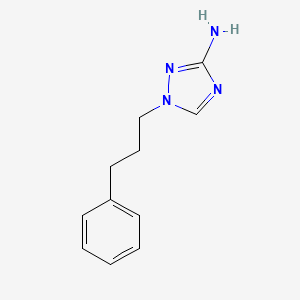
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropylamine with 1,2,4-triazole under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and increased efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall quality of the final product.
Analyse Chemischer Reaktionen
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding triazole derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the nature of the substituents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(3-Phenylpropyl)-1h-1,2,3-triazol-3-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring. The difference in structure may lead to variations in chemical properties and applications.
3-Phenylpropylamine: This compound lacks the triazole ring and has different chemical properties and reactivity. It serves as a precursor in the synthesis of this compound.
1,2,4-Triazole: The parent compound of the triazole family, which forms the core structure of this compound
The uniqueness of this compound lies in its specific structure, which combines the properties of both the phenylpropyl group and the triazole ring. This combination results in a compound with diverse applications and potential for further research and development.
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
1-(3-phenylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,12,14) |
InChI-Schlüssel |
KPWXIQXSZILWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


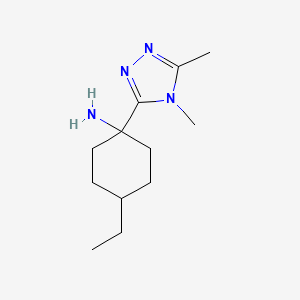
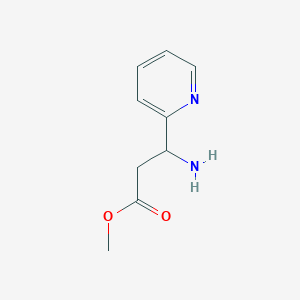
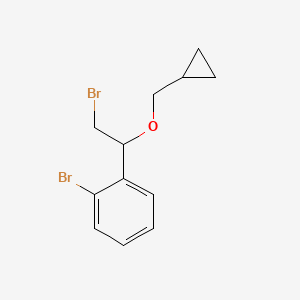
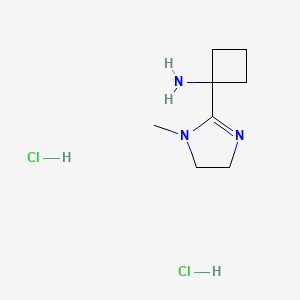
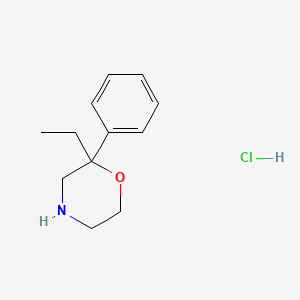
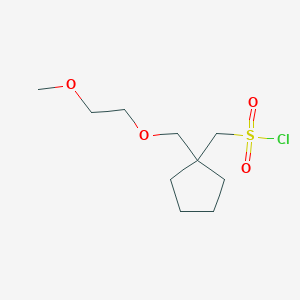
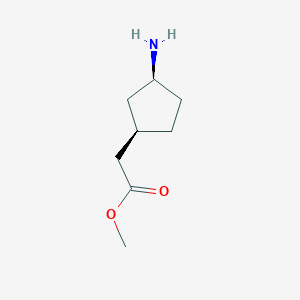
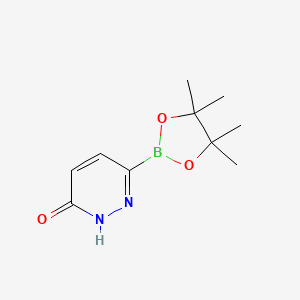
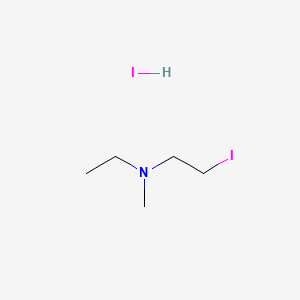
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
